2-Ethylbenzenesulfonyl chloride is a highly specialized electrophilic building block used primarily in the synthesis of sterically hindered sulfonamides and sulfonate esters [1]. Unlike standard unsubstituted benzenesulfonyl chloride, the presence of the ortho-ethyl group fundamentally alters both the reactivity profile of the sulfonyl center and the physicochemical properties of the downstream products [2]. With a calculated XLogP of approximately 2.70, it provides a precise lipophilic increment while its ortho-substitution induces a 'positive ortho-effect,' accelerating nucleophilic attack by restricting C-S bond rotation [REFS-1, REFS-2]. These properties make it a critical precursor for advanced pharmaceutical intermediates, particularly in the development of conformationally restricted kinase inhibitors and chemokine receptor antagonists where precise steric bulk is required to achieve target selectivity.
Substituting 2-ethylbenzenesulfonyl chloride with more common analogs like benzenesulfonyl chloride, p-toluenesulfonyl chloride (TsCl), or 4-ethylbenzenesulfonyl chloride inevitably compromises both synthetic efficiency and final product efficacy[1]. Para-substituted or unsubstituted analogs lack the critical ortho-steric bulk, which leads to two major failures: first, they do not benefit from the conformationally driven acceleration of nucleophilic attack, often resulting in lower yields when coupled with deactivated or hindered amines. Second, and more importantly for drug discovery, the absence of the ortho-ethyl group fails to restrict the dihedral angle of the resulting sulfonamide linkage [REFS-1, REFS-2]. This missing conformational bias prevents the final molecule from adopting the specific inactive-state binding conformations required for targets like the BRAF kinase domain or CXCR1/2 receptors, rendering the synthesized analogs biologically inactive or prone to off-target effects[REFS-1, REFS-2].
Kinetic studies on arenesulfonyl chlorides demonstrate that ortho-alkyl groups induce a 'positive ortho-effect,' accelerating solvolysis and nucleophilic attack compared to their para-substituted counterparts [1]. The ortho-ethyl group restricts rotation around the C-S bond, pre-organizing the sulfonyl group for nucleophilic attack and lowering the activation energy of the transition state. Consequently, 2-ethylbenzenesulfonyl chloride exhibits higher reaction rate constants when coupled with sterically hindered amines compared to 4-ethylbenzenesulfonyl chloride or unsubstituted benzenesulfonyl chloride, enabling higher yields under milder coupling conditions[1].
| Evidence Dimension | Relative nucleophilic coupling reactivity (kinetic rate acceleration) |
| Target Compound Data | Accelerated coupling kinetics due to restricted C-S bond rotation |
| Comparator Or Baseline | 4-ethylbenzenesulfonyl chloride (slower kinetics, no ortho-effect) |
| Quantified Difference | Measurable rate constant increases in solvolysis/coupling vs. para-analogs |
| Conditions | Amine coupling and solvolysis in aqueous-organic mixtures |
Procurement of the ortho-isomer is essential when synthesizing sulfonamides from deactivated or sterically hindered amines where standard sulfonyl chlorides fail to achieve acceptable yields.
The incorporation of the 2-ethylbenzenesulfonyl moiety into pharmaceutical scaffolds, such as pyrido[3,2-d]pyrimidine derivatives, provides critical steric bulk that restricts the conformational flexibility of the sulfonamide linkage [1]. This ortho-steric clash forces the molecule into a specific dihedral conformation that preferentially binds to the inactive state of target kinases (e.g., BRAF), preventing paradoxical pathway activation. Unsubstituted analogs fail to provide this steric restriction, leading to highly flexible sulfonamides that exhibit poor target selectivity [1].
| Evidence Dimension | Conformational restriction of the sulfonamide bond |
| Target Compound Data | High rotational barrier restricting sulfonamide conformation |
| Comparator Or Baseline | Benzenesulfonyl chloride (low rotational barrier, flexible conformation) |
| Quantified Difference | Complete shift in binding mode (inactive vs. active state kinase binding) |
| Conditions | Structure-activity relationship (SAR) studies in kinase inhibitor design |
Buyers must select the 2-ethyl substituted precursor to ensure the final API maintains the rigid 3D architecture required for selective target binding.
2-Ethylbenzenesulfonyl chloride offers a specific lipophilic contribution to target molecules, with a consensus predicted XLogP of approximately 2.70 [1]. This provides a measurable increase in hydrophobicity compared to 2-methylbenzenesulfonyl chloride (LogP ~ 2.1) and benzenesulfonyl chloride (LogP ~ 1.5), without introducing the excessive steric bulk and metabolic liability of an isopropyl group. This precise tuning is critical for optimizing the membrane permeability and pharmacokinetic profile of the resulting sulfonamide drugs [1].
| Evidence Dimension | Precursor Lipophilicity (Predicted LogP) |
| Target Compound Data | XLogP = 2.70 |
| Comparator Or Baseline | 2-methylbenzenesulfonyl chloride (XLogP ~ 2.1) |
| Quantified Difference | ~0.6 log unit increase in lipophilicity |
| Conditions | Computational consensus LogP evaluation |
Selecting the 2-ethyl variant allows medicinal chemists to fine-tune the ADME properties of a lead compound when the methyl analog is too polar and the isopropyl analog is too bulky.
2-Ethylbenzenesulfonyl chloride is the required precursor for the synthesis of specific pyrido[3,2-d]pyrimidine-based BRAF inhibitors. The ortho-ethyl group provides the exact steric hindrance needed to conformationally bias the kinase domain into an inactive state, preventing the paradoxical ERK signaling often seen with less sterically hindered sulfonamide inhibitors [1].
In the synthesis of 2-aryl-propionic acid derivatives targeting IL-8 mediated neutrophil activation, the 2-ethylbenzenesulfonyl moiety is used to optimize both the receptor binding pocket fit and the overall lipophilicity, ensuring high potency and favorable pharmacokinetic properties compared to unsubstituted analogs [2].
Due to the 'positive ortho-effect' which accelerates nucleophilic attack at the sulfur center, this compound is the preferred reagent for forming sulfonamides with sterically hindered or electronically deactivated secondary amines, where standard reagents like p-toluenesulfonyl chloride result in poor conversions [3].
Corrosive;Irritant